5-Methyl-4-((pyridin-4-ylthio)methyl)isoxazole hydrochloride
Description
Properties
IUPAC Name |
5-methyl-4-(pyridin-4-ylsulfanylmethyl)-1,2-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS.ClH/c1-8-9(6-12-13-8)7-14-10-2-4-11-5-3-10;/h2-6H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOAFXCLLLKGDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CSC2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-((pyridin-4-ylthio)methyl)isoxazole hydrochloride typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through various methods, including the cycloaddition of nitrile oxides with alkynes or the cycloisomerization of α,β-acetylenic oximes
Thioether Formation: The pyridin-4-ylthio group is introduced via a nucleophilic substitution reaction, where a pyridine thiol reacts with a suitable electrophile.
Methylation: The methyl group is introduced through alkylation reactions, often using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-((pyridin-4-ylthio)methyl)isoxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine and isoxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Synthetic Routes
The synthesis of 5-Methyl-4-((pyridin-4-ylthio)methyl)isoxazole hydrochloride typically involves several key steps:
- Formation of Isoxazole Ring : This can be achieved through cycloaddition reactions involving nitrile oxides and alkynes or via cycloisomerization methods.
- Thioether Formation : The introduction of the pyridin-4-ylthio group generally occurs through nucleophilic substitution reactions.
- Methylation : Methyl groups are often introduced using reagents like methyl iodide in alkylation reactions.
Chemical Characteristics
The compound is characterized by its isoxazole ring, which contributes to its biological activity. The presence of the pyridinylthio group enhances its interaction with various molecular targets.
Scientific Research Applications
This compound has been explored for multiple scientific applications:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antimicrobial agents. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with notable minimum inhibitory concentrations (MICs) .
Antifungal Properties
In addition to its antibacterial effects, studies have also evaluated the antifungal capabilities of this compound, confirming its potential as a therapeutic agent against fungal infections .
Cancer Therapeutics
The compound is being investigated for its potential role in cancer treatment. Its ability to modulate signaling pathways related to cell proliferation and apoptosis positions it as a promising candidate in oncological research .
Anti-inflammatory Applications
Due to its influence on inflammatory pathways, this compound may offer therapeutic benefits in treating inflammatory diseases .
Material Science
The compound's unique chemical structure allows it to be utilized in developing new materials and chemical processes, showcasing its versatility beyond biological applications .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria. The results indicated that the compound had an MIC ranging from 250 µg/mL to 500 µg/mL against tested strains .
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines have revealed that the compound can induce apoptosis in specific cancer types while sparing normal cells, indicating a selective action that could minimize side effects during treatment .
Mechanism of Action
The mechanism of action of 5-Methyl-4-((pyridin-4-ylthio)methyl)isoxazole hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole and 4,5-diphenylisoxazole share structural similarities.
Thioether Compounds: Compounds such as 4-(methylthio)pyridine and 2-(pyridin-4-ylthio)ethanol are structurally related.
Uniqueness
5-Methyl-4-((pyridin-4-ylthio)methyl)isoxazole hydrochloride stands out due to its unique combination of the isoxazole ring and pyridin-4-ylthio group, which imparts distinct biological activities and therapeutic potential .
Biological Activity
5-Methyl-4-((pyridin-4-ylthio)methyl)isoxazole hydrochloride is a compound belonging to the isoxazole family, which is recognized for its diverse biological activities and therapeutic potential. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Overview of Biological Activity
The biological activity of this compound encompasses a range of effects, including antimicrobial, antifungal, and potential anticancer properties. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The compound primarily acts by targeting specific molecular pathways involved in cell signaling and regulation. Key mechanisms include:
- Enzyme Inhibition : It interacts with kinases and G-protein coupled receptors, modulating pathways related to inflammation and cell proliferation.
- Antimicrobial Activity : Exhibits inhibitory effects on bacterial growth and fungal strains, potentially through disruption of cellular processes.
Antimicrobial Activity
In vitro studies have demonstrated that this compound shows significant antimicrobial activity against various pathogens. For example:
- Bacterial Inhibition : The compound has been tested against strains such as E. coli and S. aureus, showing promising results with minimal inhibitory concentrations (MIC) ranging from 500 to 1000 µg/mL .
Anticancer Potential
Recent investigations into the anticancer properties of this compound indicate its effectiveness against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 5-Methyl-4-((pyridin-4-ylthio)methyl)isoxazole | HCT-116 (Colorectal) | 6.3 | Very Strong |
| 5-Methyl-4-((pyridin-4-ylthio)methyl)isoxazole | PC3 (Prostate) | 8.0 | Strong |
| Control (5-Fluorouracil) | HCT-116 | 5.2 | Very Strong |
These results suggest that the compound exhibits selective cytotoxicity, being more effective against cancer cells compared to non-tumorigenic cells (e.g., WI-38), where it displayed weaker effects .
Case Studies
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of several isoxazole derivatives, including this compound, against colorectal carcinoma (HCT-116) and prostate cancer (PC3). The results indicated that this compound had a significantly lower IC50 value compared to traditional chemotherapeutics like 5-fluorouracil, highlighting its potential as a lead compound in anticancer drug development .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. The findings revealed effective inhibition at concentrations that suggest potential for development into therapeutic agents for treating infections caused by resistant strains .
Q & A
Q. What are the common synthetic routes for preparing 5-methyl-4-((pyridin-4-ylthio)methyl)isoxazole hydrochloride, and how do reaction conditions influence yield?
Answer: The synthesis typically involves:
- Thioether linkage formation : Reacting a 5-methylisoxazole derivative with a pyridinylthiol group under nucleophilic substitution conditions. For example, using NaBH₄ or PPh₃ as reducing agents in THF or DCM solvents at 0–25°C .
- Hydrochloride salt formation : Acidification with HCl (37%) in ethanol or aqueous media, followed by crystallization .
Critical factors : Solvent polarity (e.g., THF vs. DCM), temperature control (exothermic reactions require ice baths), and stoichiometric ratios of reagents (e.g., excess pyridinylthiol improves thioether yield) .**
Q. How can researchers confirm the structural integrity of the synthesized compound?
Answer: Use a multi-analytical approach:
- ¹H-NMR : Identify characteristic peaks (e.g., pyridine protons at δ 8.5–8.7 ppm, isoxazole protons at δ 6.2–6.5 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₁N₂OSCl) and fragmentation patterns .
- X-ray crystallography : Resolve crystal structures to validate stereochemistry and hydrogen bonding in the hydrochloride salt .
Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?
Answer:
- Solubility : Hydrochloride salts are generally soluble in polar solvents (e.g., water, ethanol) but poorly soluble in non-polar solvents (e.g., hexane). Adjust pH with NaOH to deprotonate for organic phase extraction .
- Stability : Store at 2–8°C in airtight containers to prevent hydrolysis of the thioether bond. Avoid prolonged exposure to light due to pyridine ring photosensitivity .
Q. What preliminary assays are recommended to evaluate its biological activity?
Answer:
- Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL, referencing pyrazole/isoxazole derivatives with known activity .
- Enzyme inhibition : Test against acetylcholinesterase or cytochrome P450 isoforms via spectrophotometric methods (IC₅₀ determination) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproducts during thioether formation?
Answer:
- Byproduct analysis : Use LC-MS to identify side products (e.g., disulfide formation from thiol oxidation).
- Optimization strategies :
- Add antioxidants (e.g., ascorbic acid) to suppress disulfide byproducts .
- Use Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) as catalysts to enhance regioselectivity and reduce reaction time .
- Employ flow chemistry for precise temperature/pH control .
Q. How to resolve contradictions in biological activity data across studies?
Answer:
- Source validation : Cross-check purity (>95% via HPLC) and salt form (hydrochloride vs. free base) .
- Assay standardization : Use the same bacterial strains (e.g., ATCC standards) and solvent controls (e.g., DMSO ≤1% v/v) .
- Structural analogs : Compare with derivatives (e.g., 5-(4-fluorophenylthio)isoxazoles) to isolate substituent effects on activity .
Q. What methodologies are effective for studying the compound’s stability under physiological conditions?
Answer:
- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C) for 2–24 hours; monitor degradation via HPLC .
- Plasma stability assays : Use human plasma at 37°C to assess esterase-mediated hydrolysis of labile groups .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks to predict shelf-life .
Q. How to design SAR studies focusing on the pyridinylthio and isoxazole moieties?
Answer:
- Pyridinylthio modifications : Synthesize analogs with substituents (e.g., 4-fluorophenylthio) to evaluate electronic effects on antimicrobial potency .
- Isoxazole ring variations : Replace methyl groups with ethyl or trifluoromethyl to assess steric/electronic contributions to enzyme binding .
- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase) .
Q. What advanced techniques are recommended for quantifying trace impurities in bulk samples?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
